

Spectroscopic Data for 1,3,5-Triiodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5-Triiodobenzene

Cat. No.: B010644

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This technical guide provides an in-depth overview of the available ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **1,3,5-triiodobenzene**. Due to the high degree of symmetry in this molecule, its NMR spectra are deceptively simple, offering a clear example of chemical equivalence. This document compiles and presents the available data, outlines a general experimental protocol, and illustrates the structural relationships of the nuclei.

Introduction

1,3,5-Triiodobenzene is a symmetrically substituted aromatic compound. Its molecular structure dictates that all three protons are chemically equivalent, as are the three proton-bearing carbons and the three iodine-bearing carbons. This equivalence results in a simplified NMR spectrum, which will be detailed in this guide.

NMR Spectroscopic Data

The following tables summarize the reported quantitative NMR data for **1,3,5-triiodobenzene**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Solvent
8.02 ppm[1]	Singlet (s)	3H	C-H	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ)	Assignment	Solvent
128 ppm[1]	C-H	CDCl ₃
79 ppm[1]	C-I	CDCl ₃

Note: The reported chemical shift of 79 ppm for the carbon atom bonded to iodine is atypical for an aromatic carbon and should be treated with caution. This significant upfield shift is likely attributable to the heavy atom effect of iodine.

Experimental Protocols

While specific experimental parameters from a peer-reviewed source are not readily available, a general protocol for obtaining ¹H and ¹³C NMR spectra for **1,3,5-triiodobenzene** is provided below.

Sample Preparation:

- Dissolve approximately 5-10 mg of **1,3,5-triiodobenzene** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

- A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

¹H NMR Acquisition Parameters (General):

- Pulse Program: Standard single-pulse sequence.

- Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Approximately 10-12 ppm, centered around 5-6 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters (General):

- Pulse Program: Standard proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
- Reference: CDCl₃ solvent peak at 77.16 ppm.

Structural Representation and NMR Signals

The symmetry of **1,3,5-triiodobenzene** is key to interpreting its NMR spectra. The following diagram illustrates the relationship between the molecule's structure and its expected NMR signals.

Molecular structure and corresponding NMR signals.

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References

- 1. 1,3,5-TRIODOBENZENE | 626-44-8 [chemicalbook.com]
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